molecular formula C15H17NO2 B2435115 4-[(Oxan-4-yl)methoxy]quinoline CAS No. 2175979-54-9

4-[(Oxan-4-yl)methoxy]quinoline

Cat. No.: B2435115
CAS No.: 2175979-54-9
M. Wt: 243.306
InChI Key: KSOFYASGCBWNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Oxan-4-yl)methoxy]quinoline” is a compound that contains a quinoline core structure, which is a nitrogen-containing heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues can be synthesized through various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The “this compound” compound would have an additional oxan-4-ylmethoxy group attached to the quinoline core.


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The presence of the oxan-4-ylmethoxy group in “this compound” may influence its reactivity.

Scientific Research Applications

Anticancer Potential

The synthesis of indole–quinoline–oxadiazoles has been explored for their anticancer potential. One study synthesized a series of these hybrids, identifying compounds with significant in vitro cytotoxic potential against breast adenocarcinoma cells. A particular compound demonstrated a low IC50 value and a high selectivity index, suggesting its potential as a tubulin inhibitor, which could disrupt microtubule formation and induce cell cycle arrest (Kamath, Sunil, & Ajees, 2016).

Corrosion Inhibition

Quinoline derivatives have been widely recognized for their anticorrosive properties. These derivatives can form stable chelating complexes with metallic surfaces, protecting them against corrosion. This property is particularly useful in the context of material science and engineering, where the longevity and integrity of materials are crucial (Verma, Quraishi, & Ebenso, 2020).

Environmental Applications

In environmental science, the transformation and detoxification of certain toxic compounds by bacteria have been a subject of study. For instance, various bacteria have been shown to modify and detoxify 2-Heptyl-4-hydroxyquinoline N-oxide, a virulence factor produced by Pseudomonas aeruginosa, demonstrating the metabolic versatility of bacteria and its implications for microbial interactions and environmental remediation (Thierbach et al., 2017).

Analytical Chemistry

Quinoline derivatives have been utilized in analytical chemistry as well. For example, 6-Methoxy-4-quinolone has been used as a novel fluorophore for biomedical analysis due to its strong fluorescence and stability across a wide pH range, making it suitable for various analytical applications (Hirano et al., 2004).

Material Science

The use of quinoline derivatives as corrosion inhibitors for metals in acidic environments has been thoroughly investigated. These compounds show promise in protecting metals such as mild steel from corrosion, offering potential applications in the preservation of infrastructure and machinery (Singh, Srivastava, & Quraishi, 2016).

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their wide range of applications in medicinal chemistry . Future research may focus on the synthesis of new “4-[(Oxan-4-yl)methoxy]quinoline” derivatives and the exploration of their potential biological activities.

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-4-14-13(3-1)15(5-8-16-14)18-11-12-6-9-17-10-7-12/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFYASGCBWNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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